

# Synthesis and characterization of 4-(4-Bromophenylsulfonyl)morpholine

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## Compound of Interest

**Compound Name:** 4-(4-Bromophenylsulfonyl)morpholine

**Cat. No.:** B1266800

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An In-depth Technical Guide to the Synthesis and Characterization of **4-(4-Bromophenylsulfonyl)morpholine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-(4-Bromophenylsulfonyl)morpholine** (CAS No. 834-67-3). This compound serves as a valuable intermediate in medicinal chemistry and materials science. This document outlines a standard laboratory-scale synthesis protocol, details the necessary purification steps, and summarizes its key physicochemical and spectroscopic characterization data. The guide is intended to provide researchers and drug development professionals with the foundational information required to produce and verify this compound.

## Physicochemical Properties

**4-(4-Bromophenylsulfonyl)morpholine** is a solid at room temperature. Its key properties are summarized in the table below.

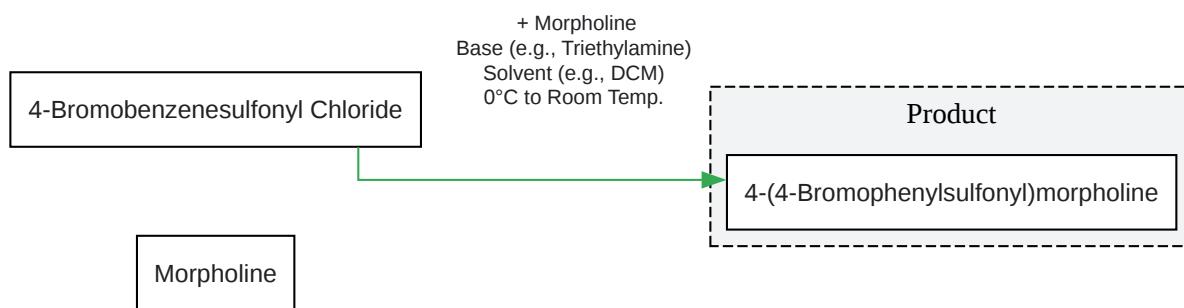
Property	Value	Reference
CAS Number	834-67-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	306.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	140-142 °C	<a href="#">[1]</a>
Density	1.594 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	415.7 °C at 760 mmHg	<a href="#">[1]</a>
Flash Point	205.2 °C	<a href="#">[1]</a>

## Synthesis

The synthesis of **4-(4-Bromophenylsulfonyl)morpholine** is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and morpholine. This reaction, a classic method for forming sulfonamides, involves the attack of the secondary amine (morpholine) on the sulfonyl chloride, with a base used to neutralize the resulting hydrochloric acid.

## Synthesis Pathway

The reaction scheme is a straightforward sulfonamide formation.



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### Synthesis of **4-(4-Bromophenylsulfonyl)morpholine**.

## Experimental Protocol: Synthesis

This protocol is based on standard procedures for sulfonamide synthesis from sulfonyl chlorides and secondary amines.[\[4\]](#)[\[5\]](#)

### Materials:

- 4-Bromobenzenesulfonyl chloride
- Morpholine
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Magnesium sulfate ( $\text{MgSO}_4$ , anhydrous) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ , anhydrous)

### Equipment:

- Round-bottom flask with a magnetic stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

### Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.

- In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Add the morpholine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 2-4 hours, monitoring its progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous  $\text{NaHCO}_3$  solution, and finally with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

## Experimental Protocol: Purification

The crude product can be purified by recrystallization or flash column chromatography.

### Recrystallization:

- Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

### Flash Column Chromatography:

- Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
- Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.
- Load the sample onto the column and elute with the chosen solvent system.
- Collect fractions and combine those containing the pure product (as determined by TLC).
- Remove the solvent under reduced pressure to yield the purified **4-(4-Bromophenylsulfonyl)morpholine**.

## Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic methods and by measuring its melting point.

## Spectroscopic Data

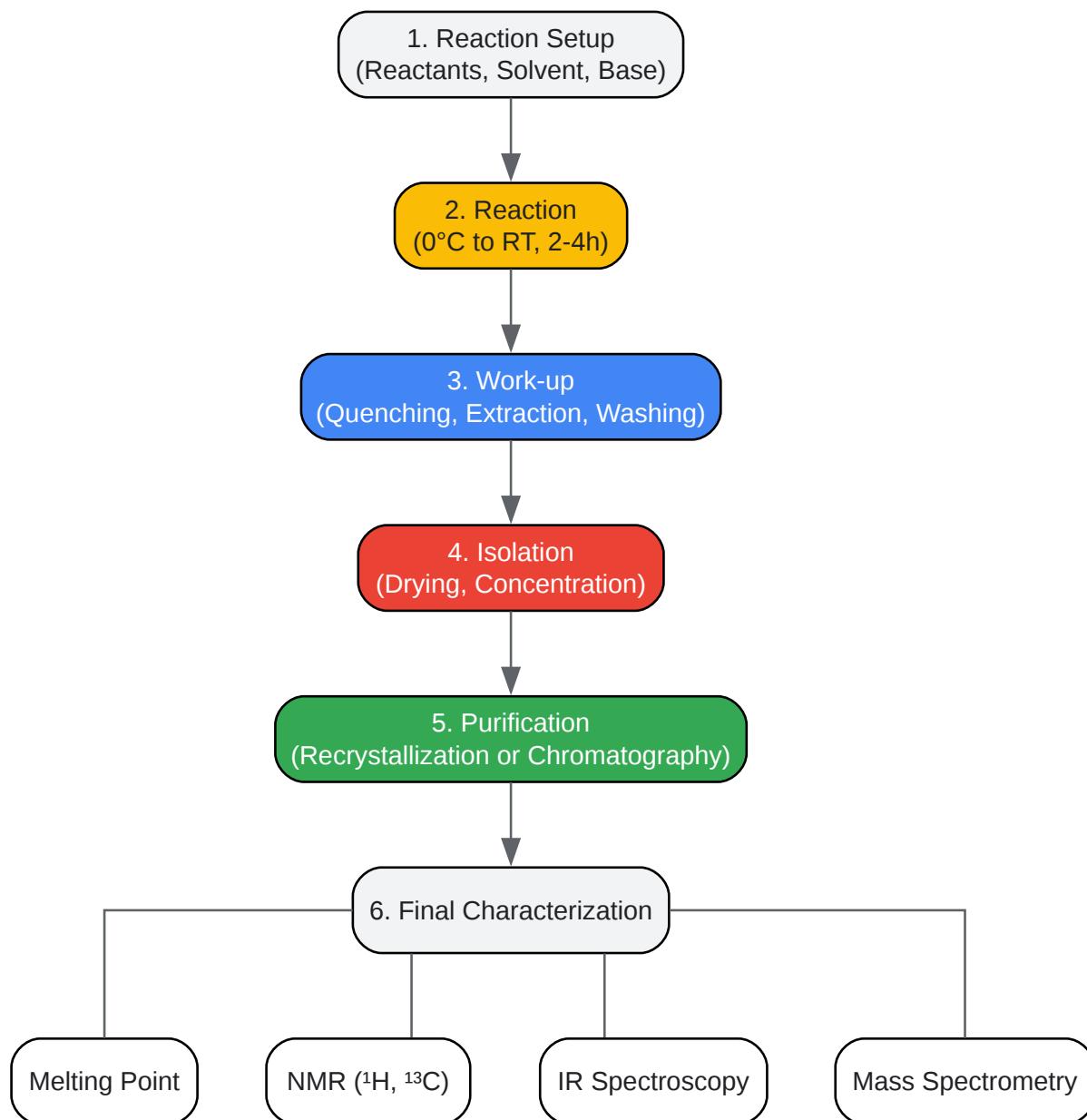
The following table summarizes the expected spectroscopic data for **4-(4-Bromophenylsulfonyl)morpholine**.

Technique	Data	Reference
<sup>1</sup> H NMR	Data available for the compound in DMSO-d6.	[6]
<sup>13</sup> C NMR	Expected signals for 8 unique carbon atoms (4 aromatic, 4 morpholine).	[7][8]
IR Spectroscopy	Characteristic peaks for S=O stretch (~1350 & 1160 cm <sup>-1</sup> ), C-S stretch, C-N stretch, and aromatic C-H bonds.	[9]
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ) peak expected at m/z ≈ 305/307 due to bromine isotopes ( <sup>79</sup> Br/ <sup>81</sup> Br).	[10][11]

Note: Specific peak assignments for NMR and IR would require experimental data for the final compound.

## Workflow Visualization

The overall process from synthesis to characterization can be visualized as a logical workflow.



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General workflow for synthesis and characterization.

## Safety Information

Appropriate safety precautions must be taken when handling the reagents involved in this synthesis. The starting material, 4-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive. Work should be conducted in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.[4]

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